2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a biphenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a benzylsulfanyl group. This intermediate is further reacted with an acetohydrazide derivative to introduce the hydrazide functionality. The final step involves the condensation of the hydrazide with a biphenyl-4-carbaldehyde to form the desired product under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and sulfanyl groups can be oxidized under appropriate conditions.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and sensors
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring and sulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl group may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide lies in its combination of a thiadiazole ring, a biphenyl group, and an acetohydrazide moiety. This combination imparts unique electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H20N4OS3 |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20N4OS3/c29-22(17-31-24-28-27-23(32-24)30-16-19-7-3-1-4-8-19)26-25-15-18-11-13-21(14-12-18)20-9-5-2-6-10-20/h1-15H,16-17H2,(H,26,29)/b25-15+ |
InChI Key |
YSRMTPMLDMWXJI-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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